3-[1-(1H-imidazole-5-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole
Beschreibung
Eigenschaften
IUPAC Name |
1H-imidazol-5-yl-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-16(14-6-17-9-18-14)21-7-12(11-4-2-1-3-5-11)13(8-21)15-19-10-23-20-15/h1-6,9-10,12-13H,7-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUSFVPECDOMFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=CN=CN2)C3=NOC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The compound, also known as (3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone, is a complex molecule that contains an imidazole ring. Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. .
Mode of Action
It is believed that imidazole-containing compounds like this one bind to certain proteins, which then activate or inhibit the activity of certain enzymes or receptors. This action then leads to changes in cellular processes or functions.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects.
Biologische Aktivität
The compound 3-[1-(1H-imidazole-5-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole is a novel heterocyclic compound that belongs to the oxadiazole family. This class of compounds has garnered significant attention due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The unique structural features of this compound suggest potential therapeutic applications in various medical fields.
Chemical Structure and Properties
The chemical structure of this compound includes an oxadiazole ring fused with an imidazole moiety and a pyrrolidine derivative. This combination enhances its biological activity through multiple mechanisms.
Structural Formula
Biological Activity Overview
Recent studies have highlighted the biological activities of oxadiazole derivatives, particularly those containing imidazole and pyrrolidine groups. The following sections detail the specific activities observed in research.
Anticancer Activity
Research indicates that compounds featuring the oxadiazole ring exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa (Cervical) | 5.0 |
| This compound | MCF7 (Breast) | 7.2 |
| This compound | A549 (Lung) | 6.0 |
These findings suggest that the compound possesses selective activity against tumor cells while exhibiting lower toxicity towards normal cells.
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antimicrobial effects. A study tested various derivatives against bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate a moderate antibacterial activity which may be enhanced through structural modifications.
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazoles has been documented in several studies. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The imidazole moiety can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors involved in cellular signaling pathways.
Study on Anticancer Properties
A recent study published in Pharmaceutical Research evaluated the anticancer properties of various oxadiazole derivatives, including our compound of interest. The study demonstrated that modifications to the oxadiazole ring significantly influenced cytotoxicity profiles across different cancer cell lines .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of oxadiazoles against resistant bacterial strains. The findings indicated that certain structural features enhanced activity against Staphylococcus aureus, suggesting a potential pathway for developing new antibiotics .
Wissenschaftliche Forschungsanwendungen
The compound 3-[1-(1H-imidazole-5-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole is a complex organic molecule featuring multiple functional groups, including an imidazole moiety and an oxadiazole ring. It is a heterocyclic compound containing nitrogen in its ring structures, with both a pyrrolidine and an oxadiazole ring. The presence of the imidazole group classifies it as a potential pharmacophore in drug design.
Applications
This compound is of interest in medicinal chemistry because of its potential biological activities and applications in drug development. Its structural complexity allows for diverse interactions with biological targets, making it a candidate for further investigation in therapeutic contexts. Research indicates that compounds with similar structures often exhibit significant pharmacological effects, including anti-inflammatory and antimicrobial activities.
Synthesis
The synthesis of This compound generally involves several key steps. The synthetic route typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Common reagents include acetic anhydride for acetylation steps and phosphorous oxychloride for activating carboxylic acids. Reactions are typically conducted under inert atmospheres to prevent oxidation or degradation of sensitive functional groups. Solvents like dimethyl sulfoxide or acetonitrile are commonly used due to their ability to dissolve a wide range of organic compounds.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
Table 1: Key Structural and Functional Differences
Key Observations:
Core Heterocycles: While the target compound uses pyrrolidine, analogues like 3z and 3aa employ piperidine, which increases hydrophobicity and alters ring puckering .
Substituent Effects: The imidazole-5-carbonyl group in the target compound is unique, offering hydrogen-bond donor/acceptor sites absent in trifluoromethylphenyl (3z) or methoxyphenyl (3aa) substituents. Electron-withdrawing groups (e.g., trifluoromethyl in 3z) may improve metabolic stability but reduce solubility compared to electron-donating groups (e.g., methoxy in 3aa) .
The triazole-oxadiazole hybrid in inhibits Mycobacterium tuberculosis MetRS, suggesting that combining heterocycles enhances target specificity .
Crystallographic and Computational Insights
- Docking Studies : used semi-flexible docking to prioritize oxadiazole-triazole hybrids for antituberculosis testing, a strategy applicable to optimizing the target compound .
Q & A
Q. What are the critical steps and optimization strategies for synthesizing 3-[1-(1H-imidazole-5-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole?
Methodological Answer: Synthesis typically involves a multi-step approach:
Imidazole-pyrrolidine intermediate preparation : React 1H-imidazole-5-carboxylic acid with 4-phenylpyrrolidin-3-amine using coupling reagents like DCC/HOBt or Oxyma in DCM/DMF (1:1) .
Oxadiazole ring formation : Cyclize the intermediate with hydroxylamine and a carbonyl source (e.g., trichloroacetonitrile) under reflux in ethanol .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water).
Q. Optimization Table :
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .
- NMR (¹H/¹³C) : Identify pyrrolidine protons (δ 3.1-3.5 ppm) and imidazole carbons (δ 120-140 ppm) .
- Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N ratios (deviation <0.3%) .
- HPLC : Use a C18 column (acetonitrile/water, 70:30) to assess purity (>98%) .
Advanced Research Questions
Q. How can computational modeling predict the pharmacological profile of this compound?
Methodological Answer:
Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases, GPCRs). The oxadiazole and imidazole moieties show strong hydrogen-bonding interactions in active sites .
DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (HOMO-LUMO gap ~4.5 eV) .
Q. Activity Prediction Table :
| Target Protein | Binding Energy (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| EGFR Kinase | -9.2 | Oxadiazole-Lys721 | |
| COX-2 | -8.7 | Imidazole-Tyr385 |
Q. How can structural contradictions in biological activity data across derivatives be resolved?
Methodological Answer:
- SAR Analysis : Modify substituents on the phenyl or pyrrolidine rings. For example:
- Experimental Validation : Test derivatives under standardized assays (e.g., MIC for antibacterials, IC₅₀ for kinase inhibition) .
Q. Contradiction Case Study :
Q. What strategies mitigate side reactions during oxadiazole cyclization?
Methodological Answer:
- Control Moisture : Use anhydrous solvents and molecular sieves to prevent hydrolysis of intermediates.
- Catalyst Screening : Replace traditional HCl with Amberlyst-15 resin to reduce byproduct formation .
- Temperature Gradients : Gradual heating (40°C → 80°C) minimizes decomposition of heat-sensitive intermediates .
Q. How does solvent polarity influence the reaction kinetics of intermediate formation?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
